![molecular formula C12H28OSn2 B14327735 [2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane) CAS No. 103670-43-5](/img/structure/B14327735.png)
[2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane): is an organotin compound that features two trimethylstannane groups attached to a propene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane) typically involves the reaction of a suitable precursor with trimethylstannane reagents under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with trimethylstannane to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of [2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane) may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced tin species.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Oxidized tin compounds.
Reduction: Reduced tin species.
Substitution: Compounds with substituted functional groups replacing the trimethylstannane groups.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane) is used as a reagent for introducing tin-containing groups into organic molecules. This can be useful in the synthesis of complex organic compounds and in the development of new materials.
Biology: The compound’s potential biological applications include its use as a precursor for the synthesis of biologically active organotin compounds, which may have antimicrobial or anticancer properties.
Medicine: In medicinal chemistry, derivatives of [2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane) are being explored for their potential therapeutic effects, particularly in the treatment of cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, where its unique properties can enhance the performance of the final product.
Mécanisme D'action
The mechanism by which [2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane) exerts its effects involves the interaction of the tin atoms with various molecular targets. The trimethylstannane groups can form strong bonds with other atoms, facilitating the formation of new chemical bonds and the modification of existing ones. This can lead to changes in the structure and function of the target molecules, resulting in the desired chemical or biological effects.
Comparaison Avec Des Composés Similaires
Ethyl acetoacetate: This compound is used in similar synthetic applications and shares some structural similarities with [2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane).
Vanillin acetate: Another compound used in organic synthesis, with applications in the production of various chemicals.
tert-Butyl carbamate:
Uniqueness: What sets [2-(Ethoxymethyl)prop-1-ene-1,1-diyl]bis(trimethylstannane) apart from these similar compounds is its dual trimethylstannane groups, which provide unique reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of complex organotin compounds and advanced materials.
Propriétés
Numéro CAS |
103670-43-5 |
|---|---|
Formule moléculaire |
C12H28OSn2 |
Poids moléculaire |
425.8 g/mol |
Nom IUPAC |
(3-ethoxy-2-methyl-1-trimethylstannylprop-1-enyl)-trimethylstannane |
InChI |
InChI=1S/C6H10O.6CH3.2Sn/c1-4-7-5-6(2)3;;;;;;;;/h4-5H2,1-2H3;6*1H3;; |
Clé InChI |
BZPKXNHIPNQNEJ-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(=C([Sn](C)(C)C)[Sn](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


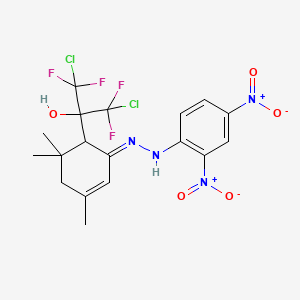
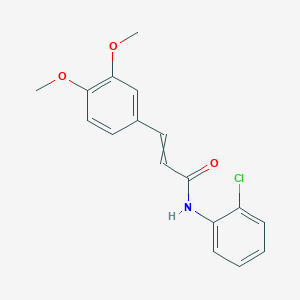

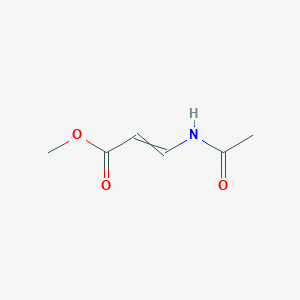
![Diethyl [2-(acetyloxy)ethyl]propanedioate](/img/structure/B14327675.png)
![Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester](/img/structure/B14327683.png)
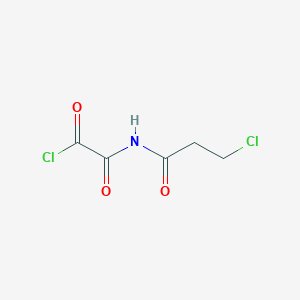
![(E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene](/img/structure/B14327714.png)

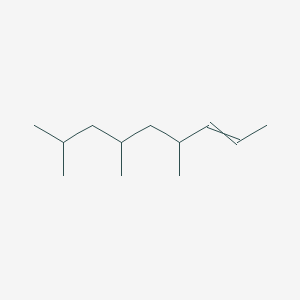
![tert-butyl-[(1S,3Z)-3-[(2E)-2-[1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B14327727.png)
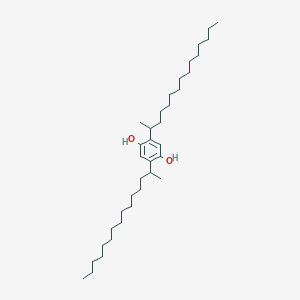
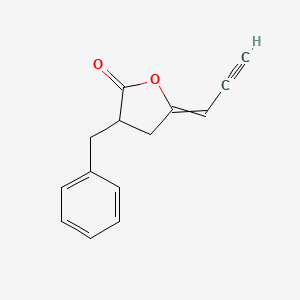
![1-Methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B14327751.png)
